molecular formula C9H9BrN2 B12835088 4-Bromo-1-methyl-1H-indol-5-amine

4-Bromo-1-methyl-1H-indol-5-amine

Cat. No.: B12835088
M. Wt: 225.08 g/mol
InChI Key: KFGVXADENUXRKB-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-indol-5-amine is a substituted indole derivative with a bromine atom at position 4, a methyl group at position 1 (N-methylation), and an amine group at position 3.

  • Molecular formula: C₉H₉BrN₂ (inferred from similar compounds like 3-Amino-5-bromoindole [C₈H₇BrN₂] in and N-methylated derivatives in ).
  • Key features: The N-methyl group enhances lipophilicity and metabolic stability compared to unsubstituted indoles.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromo-1-methylindol-5-amine

InChI

InChI=1S/C9H9BrN2/c1-12-5-4-6-8(12)3-2-7(11)9(6)10/h2-5H,11H2,1H3

InChI Key

KFGVXADENUXRKB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1H-indol-5-amine typically involves the bromination of 1-methylindole followed by amination. One common method is the radical bromination of 1-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 4-bromo-1-methylindole is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the fifth position .

Industrial Production Methods

Industrial production of 4-Bromo-1-methyl-1H-indol-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Major Products

    Substitution: Products include various substituted indoles depending on the nucleophile used.

    Oxidation: Products include oxo derivatives of the indole ring.

    Reduction: Products include reduced amine derivatives.

Scientific Research Applications

4-Bromo-1-methyl-1H-indol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Structural Analogs in the Indole Family

The table below compares 4-Bromo-1-methyl-1H-indol-5-amine with structurally related indole derivatives:

Compound Name Molecular Formula Substituent Positions Molecular Weight Key Properties/Applications Reference
4-Bromo-1-methyl-1H-indol-5-amine C₉H₉BrN₂ 1-Me, 4-Br, 5-NH₂ ~229.1 (calculated) Potential intermediate in drug synthesis Inferred
7-Bromo-1H-indol-5-amine C₈H₇BrN₂ 7-Br, 5-NH₂ 211.06 Used in heterocyclic chemistry; lower lipophilicity
5-Bromo-1H-indol-3-amine C₈H₇BrN₂ 5-Br, 3-NH₂ 211.06 Differing amine position alters electronic properties
1-(4-Chlorobenzyl)-1H-indol-5-amine C₁₅H₁₃ClN₂ 1-(4-Cl-benzyl), 5-NH₂ 256.73 Bulky substituent may hinder receptor binding
5-Bromo-4-chloro-1H-indol-3-ol C₈H₆BrClNO 5-Br, 4-Cl, 3-OH 246.5 Halogen-rich; possible antimicrobial activity

Key Observations :

  • Substituent Position : Bromine at position 4 (vs. 5 or 7) creates distinct steric environments. For example, 7-Bromo-1H-indol-5-amine () lacks the N-methyl group, reducing its metabolic stability compared to the target compound .

Heterocyclic Analogs (Indazoles and Imidazoles)

Compound Name Molecular Formula Core Structure Key Differences Applications Reference
5-Bromo-1H-indazol-3-amine C₇H₆BrN₃ Indazole Bioisosteric replacement of indole; enhanced metabolic stability Kinase inhibition (inferred)
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine C₁₀H₁₀BrN₃ Imidazole Aromatic phenyl group; distinct electronic profile Potential antiviral/anticancer agent

Key Observations :

  • Indazole vs. Indole : Indazoles (e.g., ) exhibit higher metabolic stability due to reduced oxidation susceptibility, making them preferred in drug design .
  • Imidazole Derivatives : The imidazole core () introduces basicity at N-1, which can influence pH-dependent solubility and binding interactions .

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